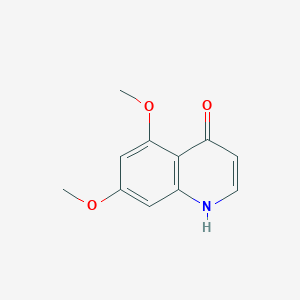

5,7-Dimethoxy-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

5,7-dimethoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-7-5-8-11(10(6-7)15-2)9(13)3-4-12-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPGAHZMZKUMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)C=CN2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304958 | |

| Record name | 5,7-Dimethoxy-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190516-88-2 | |

| Record name | 5,7-Dimethoxy-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190516-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dimethoxy-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reaction

The dihydroquinolin-4-one 4 is treated with arylmagnesium bromide in tetrahydrofuran (THF) under reflux for 4 hours to produce 3,3-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ols 5 with a yield of 72–77%. The intermediate 5a is characterized using 1H NMR spectroscopy, which shows specific doublets of doublets and multiplets corresponding to the H2 and H3 protons, respectively.

Dehydration

Acid-catalyzed dehydration of 5 results in the formation of 3,4-diaryl-5,7-dimethoxyquinoline 6 instead of the desired 3,4-diaryl-1,2-dihydroquinoline 2 , with a yield of 54–66%. The formation of the quinoline moiety is attributed to further dehydrogenation, possibly due to aerial oxidation during the dehydration reaction. The quinoline structure is confirmed by 1H NMR spectroscopy, indicated by the disappearance of aliphatic protons and a downfield shifted singlet at δ 8.75 ppm correlating to H2.

Protection of the NH Group

To overcome the issue of instability, the NH group is protected before performing the Grignard reaction. The N-protected dihydroquinolin-4-ones react to give the corresponding N-protected azaisoflavan-4-ol, followed by dehydration and deprotection to yield the desired 3,4-diaryl-azaisoflavenes 2 .

Heating compound 7 with aryl magnesium bromide results in a mixture of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol 5 and ethyl-3,4-diaryl-4-hydroxy-5,7-dimethoxy-3,4-dihydroquinoline-1(2 H)-carboxylate 8 . The ratio of 5 to 8 depends on the reaction conditions. Using three equivalents of arylmagnesium bromide yields 5 and 8 at 30% and 50%, respectively, while using two equivalents of arylmagnesium bromide gives only 8 at 78–88%. The structure of compound 8 is confirmed by 1H NMR spectroscopy data, showing the presence of the COOEt group as a triplet and a quartet at δ 1.19 ppm and 4.15 ppm, respectively.

Deprotection

Treating 8 with BF3.OEt2 in dichloromethane (DCM) results in the formation of ethyl 3,4-diaryl-5,7-dimethoxy-quinoline-1(2 H)-carboxylate 9 in 52–58% yield. The structure of compound 9 is confirmed by 1H NMR spectroscopy data, indicating the disappearance of the H3 proton and the appearance of a singlet at δ 4.54 ppm integrating for two protons, correlating to H2, and a triplet and quartet indicating the presence of the protecting group, -COOEt.

Subsequent deprotection of 9 is performed using both acidic and basic conditions under an inert atmosphere. Using HBr in AcOH leads to dehydrogenation and deprotection, giving the more stable quinoline moiety 6 . Heating 9 at reflux with 10% NaOH in EtOH for 5 hours generates a mixture of compounds 2 and 6 in an approximate ratio of 30:70. The presence of compound 2 is confirmed by the DEPT-135 NMR experiment, showing the presence of a CH2 at δ 47.5 ppm.

Synthesis of 3,4-Diaryl-1,2,3,4-Tetrahydroquinolines

Direct reduction of quinolines is the most efficient method for preparing tetrahydroquinolines. Direct reduction of the 2,3-dihydroquinolin-4-ones is also possible, but this leads to a C4-unsubstituted product. Attempts to reduce quinoline 6 to 3,4-diaryl-tetrahydroquinoline 3 directly by heating with LAH at reflux or catalytic hydrogenation with hydrogen over palladium on charcoal result in multiple inseparable products.

Enantioselective Organocatalytic Synthesis of Bicyclic Resorcinols

The organocatalytic transformation of resorcinols is rare. A highly enantioselective, organocatalytic intramolecular cyclization of resorcinols can be achieved through a Friedel–Crafts‐type 1,4‐addition using a Jørgensen‐Hayashi‐like organocatalyst with a large silyl protecting group. Heating improves the reaction yield with virtually no detriment to enantioselectivity. A variety of bicyclic resorcinols are obtained with excellent enantioselectivities (up to 94%).

Catalyst Screening

Various catalysts, including primary amine I, a bifunctional thiourea II, chiral phosphoric acids III, and secondary amines IV–X, are screened. Cinchona alkaloid-derived primary amine I gives very poor selectivity. Silylated Jørgensen-Hayashi-type catalysts provide the desired cyclized product with encouraging selectivities. Bulkier protecting groups generally improve selectivity in such 1,4-additions. MacMillan catalysts IX and X give better yields but poorer enantioselectivities. Removing the co-catalyst leads to much-improved selectivity.

Solvent Screening

Chlorinated solvents work best for the reaction, with chloroform being optimal, giving improved yield and enantioselectivity (96%). Toluene, THF, and ether give no reactivity. Modulation of concentration can further improve yield without affecting enantioselectivity, while also improving reaction time. Increasing the temperature improves the yield and reaction rate, while the enantioselectivity remains the same even at 50°C.

Substrate Scope

Compounds with variations in the saturated ring and substitution of the resorcinol are explored. Heterocyclic compounds work well, including oxygen and various N-substituted systems, all giving excellent enantioselectivities. Compounds with electron-withdrawing substituents fail to convert, but post-cyclization modification can introduce these.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethoxy-1,4-dihydroquinolin-4-one can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .

Scientific Research Applications

Biological Activities

5,7-Dimethoxy-1,4-dihydroquinolin-4-one exhibits a range of biological activities that make it a candidate for drug development. Key areas of application include:

- Anticancer Activity : Quinolin-4-one derivatives have been shown to possess potent anticancer properties. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines. A study highlighted that derivatives with modifications at the 3-position exhibited significant antiproliferative effects against breast cancer and non-small-cell lung cancer (NSCLC) cell lines .

- Antiviral Properties : The compound has potential as an antiviral agent. For example, quinoline derivatives have been utilized in the development of drugs targeting HIV integrase, crucial for viral replication. The mechanism involves inhibiting the integration of viral DNA into the host genome .

- Antiangiogenic Effects : Research indicates that quinoline derivatives can inhibit vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity, which is essential in processes like angiogenesis associated with cancer progression . This suggests potential applications in treating diseases characterized by pathological angiogenesis.

Synthesis and Derivatives

The synthesis of this compound and its derivatives can be achieved through various methods. A notable approach is the metal-free synthesis that simplifies the process while yielding high purity products .

Table 1: Synthesis Methods for Quinolin-4-One Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Metal-Free Synthesis | Utilizes DMF under heat for efficient product formation | High |

| Cyclization with Dicarbonyls | Involves reaction with isatin and dicarbonyl compounds | Moderate |

| Organocatalytic Cyclization | Employs organocatalysts for enantioselective synthesis | Variable |

Case Study 1: Anticancer Activity

A study conducted on a series of quinolinone derivatives showed that modifications at specific positions significantly enhanced their antiproliferative properties against various cancer cell lines. For instance, a derivative with a chloro substituent at position 3 exhibited selective cytotoxicity against HepG2 liver cancer cells .

Case Study 2: Antiviral Drug Development

Research into quinoline derivatives has led to the development of antiviral agents targeting HIV. Elvitegravir, a drug derived from quinoline structures, demonstrates the potential for similar compounds to inhibit viral replication effectively .

Mechanism of Action

The mechanism by which 5,7-Dimethoxy-1,4-dihydroquinolin-4-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological profile of dihydroquinolinones is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

Halogenation: Bromo and chloro substituents (e.g., 6-Bromo-8-chloro derivative) increase electrophilicity, which could enhance covalent binding to biological targets . Acyl/Amino Groups: The 3-acyl-2-amino derivatives exhibit broad antibacterial activity, likely due to hydrogen bonding and membrane disruption .

Synthetic Challenges: Diaryl-substituted dihydroquinolinones (e.g., 3,4-diaryl-5,7-dimethoxy derivatives) are synthetically challenging due to steric hindrance and instability, often requiring alternative routes to stabilize the core structure .

Pharmacokinetic Considerations

- Metabolic Stability: Tetrahydroquinoline derivatives (e.g., MJM170) exhibit improved metabolic stability due to reduced ring strain, a factor absent in fully unsaturated analogues .

Biological Activity

5,7-Dimethoxy-1,4-dihydroquinolin-4-one is a compound belonging to the quinoline family, notable for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a dihydroquinoline skeleton with methoxy groups at the 5 and 7 positions, which contribute to its unique biological properties. The structural formula can be represented as follows:

This configuration enhances its interaction with various biological targets, making it a subject of interest for medicinal chemistry.

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanisms underlying these effects include:

- Induction of Apoptosis: The compound triggers apoptotic pathways, leading to programmed cell death.

- Cell Cycle Arrest: It has been observed to cause G2/M phase arrest in cancer cells, disrupting normal cell division processes.

A comparative analysis of IC50 values across different cancer cell lines demonstrates its potency:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 1.2 ± 0.2 |

| Panc-1 (Pancreatic) | 1.4 ± 0.2 |

| A549 (Lung) | 0.90 |

| HepG2 (Liver) | 3.32 |

These results highlight the compound's efficacy against multiple cancer types .

2. Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies have shown that it inhibits the growth of various bacterial strains, suggesting potential applications in treating infections .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity by modulating signaling pathways associated with inflammation. This suggests its potential use in therapeutic strategies for inflammatory diseases .

The biological activity of this compound is linked to its ability to interact with specific enzymes and signaling pathways:

- Enzyme Inhibition: It inhibits enzymes involved in cancer metabolism and proliferation.

- Signaling Pathway Modulation: The compound may influence pathways related to inflammation and immune responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Mechanisms: A study demonstrated that derivatives of this compound caused significant apoptosis in hormone-resistant prostate cancer cells by activating caspases and disrupting microtubule dynamics .

- Antimicrobial Evaluation: Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, confirming its broad-spectrum activity .

Q & A

Basic: What spectroscopic techniques are recommended to confirm the structural integrity of 5,7-Dimethoxy-1,4-dihydroquinolin-4-one after synthesis?

Answer:

To validate the structure, employ a combination of FT-IR (to identify functional groups like C=O and methoxy groups), NMR (¹H and ¹³C for proton and carbon environments), and mass spectrometry (for molecular weight confirmation). For crystallographic verification, X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is essential to resolve bond lengths and angles . High-resolution data collection (e.g., synchrotron sources) enhances accuracy. Cross-referencing experimental spectra with computational predictions (e.g., DFT/B3LYP methods) ensures alignment between theoretical and observed data .

Advanced: How can researchers resolve discrepancies between computational models and experimental spectroscopic data for this compound?

Answer:

Contradictions often arise from basis set limitations or solvent effects in DFT calculations. To address this:

- Re-optimize computational parameters (e.g., include dispersion corrections or solvent models like PCM).

- Validate using vibrational frequency analysis to confirm stationary points .

- Compare experimental and theoretical NMR chemical shifts via linear regression (R² > 0.95 indicates reliability).

- Use multi-method validation , such as coupling DFT with MP2 or CCSD(T), to improve accuracy .

Triangulate data with alternative techniques like Raman spectroscopy or X-ray photoelectron spectroscopy (XPS) .

Basic: What synthetic routes are reported for this compound, and how can reaction yields be optimized?

Answer:

Common methods include:

- Cyclization of substituted anilines with methoxy groups under acidic conditions (e.g., HCl/EtOH).

- Friedländer synthesis using 2-aminobenzophenone derivatives and ketones .

For optimization: - Screen catalysts (e.g., Lewis acids like ZnCl₂) to enhance cyclization efficiency.

- Use microwave-assisted synthesis to reduce reaction time and improve yield.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) .

Advanced: How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in anticancer studies?

Answer:

- Modify substituents : Synthesize analogs with varying methoxy positions or substituents (e.g., halogens, alkyl chains) and test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) using MTT assays .

- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest.

- Computational docking : Use AutoDock Vina to predict binding affinity with targets like topoisomerases or kinases .

- Validate selectivity : Compare toxicity in normal vs. cancer cells (e.g., HEK293 vs. HeLa) to identify therapeutic windows .

Basic: What are the key challenges in crystallizing this compound, and how can they be mitigated?

Answer:

Challenges include polymorphism and solvent inclusion . Strategies:

- Screen solvents (e.g., DMSO, acetone) via slow evaporation .

- Use seed crystals to control nucleation.

- For twinned crystals, apply SHELXL’s TWIN/BASF commands during refinement .

- Collect data at low temperature (100 K) to minimize thermal motion artifacts .

Advanced: How can researchers analyze the electronic properties of this compound for photodynamic therapy applications?

Answer:

- Calculate frontier molecular orbitals (HOMO-LUMO gap) using DFT to predict excitation energy and charge transfer efficiency .

- Measure singlet oxygen quantum yield via UV-vis spectroscopy with a reference dye (e.g., Rose Bengal).

- Perform time-dependent DFT (TD-DFT) to simulate UV-vis spectra and compare with experimental data .

- Evaluate photostability under irradiation (e.g., 365 nm LED) using HPLC to monitor degradation .

Basic: What protocols ensure reproducibility in biological assays involving this compound?

Answer:

- Standardize cell culture conditions (e.g., RPMI-1640 medium, 5% CO₂, 37°C).

- Use dose-response curves (IC₅₀ calculation via GraphPad Prism).

- Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs .

- Validate results with blinded analysis to reduce bias .

Advanced: How can contradictory data on the compound’s antimicrobial activity be systematically addressed?

Answer:

- Replicate assays under standardized CLSI guidelines (e.g., broth microdilution for MIC determination).

- Test against clinical isolates (e.g., methicillin-resistant Staphylococcus aureus) alongside lab strains.

- Perform chemoinformatics analysis to identify structure-activity trends across analogs .

- Use metabolomic profiling (LC-MS) to assess bacterial membrane disruption or enzyme inhibition .

Basic: What computational tools are suitable for predicting the physicochemical properties of this compound?

Answer:

- ADMET prediction : Use SwissADME or pkCSM for bioavailability and toxicity profiles.

- LogP calculation : Employ Molinspiration or ACD/Labs to estimate hydrophobicity.

- Molecular dynamics (MD) simulations : GROMACS for solvation free energy and stability in biological membranes .

Advanced: What strategies validate the role of methoxy groups in modulating the compound’s reactivity?

Answer:

- Synthesize de-methoxy analogs and compare reaction kinetics (e.g., nucleophilic substitution rates).

- Perform Hammett analysis to quantify electronic effects using substituent constants (σ).

- Analyze X-ray charge density maps to visualize electron distribution around methoxy groups .

- Use NMR titration to study hydrogen bonding or π-π stacking interactions influenced by methoxy positioning .

Methodological Notes

- Data Triangulation : Cross-validate findings using multiple techniques (e.g., crystallography, spectroscopy, and computation) to minimize bias .

- Statistical Rigor : Apply ANOVA or t-tests with Bonferroni correction for biological data .

- Ethical Reporting : Disclose synthetic yields, purity (>95% by HPLC), and assay limitations (e.g., solvent interference) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.